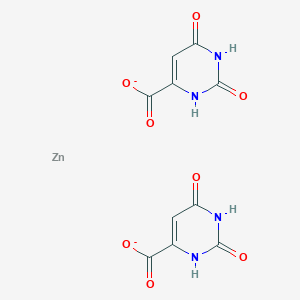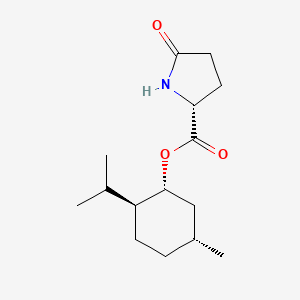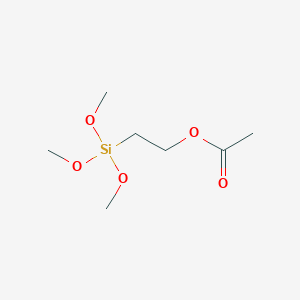
2-(Trimethoxysilyl)ethyl acetate
Übersicht
Beschreibung
2-(Trimethoxysilyl)ethyl acetate, also known as TMSEA, is an organosilicon compound . It has a molecular formula of C7H16O5Si and a molar mass of 208.28 .
Molecular Structure Analysis
The molecular structure of 2-(Trimethoxysilyl)ethyl acetate consists of a trimethoxysilyl group attached to an ethyl acetate group . The trimethoxysilyl group consists of a silicon atom bonded to three methoxy groups and an ethyl group .Chemical Reactions Analysis
Trimethylsilyl groups, such as the one in 2-(Trimethoxysilyl)ethyl acetate, are known for their chemical inertness . They are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis
2-(Trimethoxysilyl)ethyl acetate has a density of 1.061 g/cm3, a boiling point of 108-109°C at 27mm, a flash point of 56.3°C, and a vapor pressure of 0.607mmHg at 25°C . It is sensitive and reacts slowly with moisture/water .Wissenschaftliche Forschungsanwendungen
-
Silicone Rubber and Silicone Coating
-
Electronic Materials
-
Organically-Modified Silica Network
- An acrylate containing silane (3- (trimethoxysilyl)propyl methacrylate) is used along with tetramethyl orthosilicate to produce an organically-modified silica network .
- These hybrid aerogels have shown an interesting combination of thermal insulation and mechanical properties .
- They could be chemically doped with silica-functionalized magnetite nanoparticles imparting magnetic behaviour to the aerogels but also improving their thermal insulation performance and mechanical strength .
-
Adsorbents for Heavy Metals
- Amine and thiol-functionalized aerogels were used as adsorbents to capture heavy metals from wastewater by complexation .
- The preparation of these materials could be accomplished using a combination of silanes, including hydrophobic moieties for a compromise to ensure material stability and good adsorption capacities .
- Removal percentages of heavy metals reaching 90% were found for metal concentrations of environmental relevance .
-
Carbon Dioxide Removal
-
Trimethylsilyl Group
- A trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry .
- This group consists of three methyl groups bonded to a silicon atom [−Si(CH 3) 3], which is in turn bonded to the rest of a molecule .
- This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
-
Chemical Synthesis
- Trimethylsilyl groups, which are similar to the trimethoxysilyl group in 2-(Trimethoxysilyl)ethyl acetate, are used in organic chemistry .
- They are used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .
- This makes the compounds more volatile and amenable to analysis by gas chromatography or mass spectrometry .
-
Ionic Liquids
- Acetate-based ionic liquids, which could potentially include 2-(Trimethoxysilyl)ethyl acetate, have a range of applications in the field of energy and in the petrochemical industry .
- They display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .
- They can be used as solvents and activators for biomass dissolution, catalysts and reaction mediums in clean organic synthesis, and electrolytes for zinc batteries, supercapacitors, and electrodeposition .
-
Carbon Dioxide Capture
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-trimethoxysilylethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O5Si/c1-7(8)12-5-6-13(9-2,10-3)11-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXBQMDGNKCDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604045 | |
| Record name | 2-(Trimethoxysilyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethoxysilyl)ethyl acetate | |
CAS RN |
72878-29-6 | |
| Record name | 2-(Trimethoxysilyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxyethyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



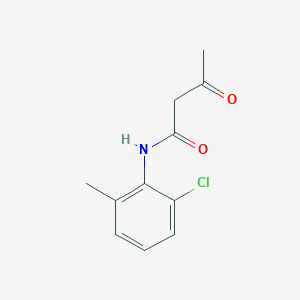
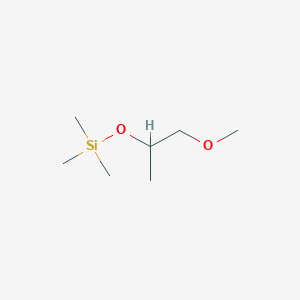

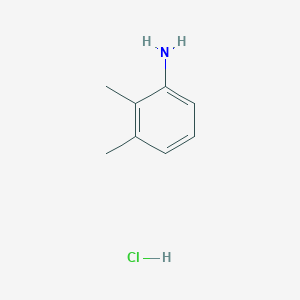
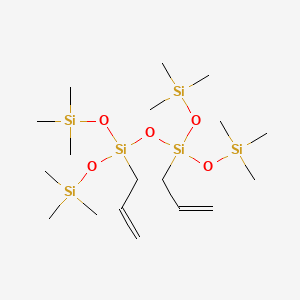

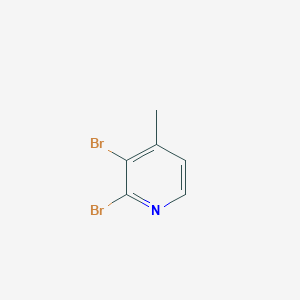
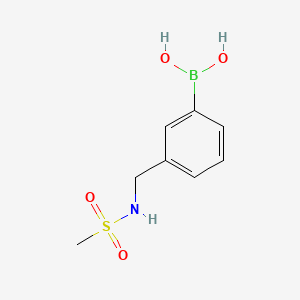
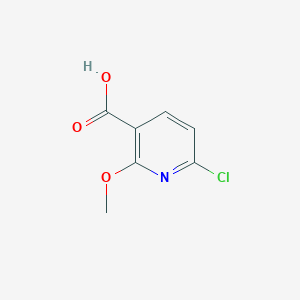
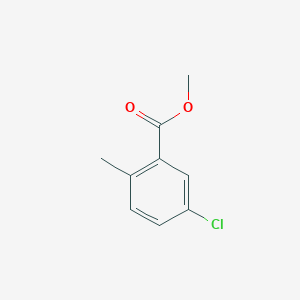
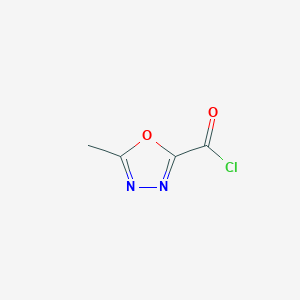
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)
